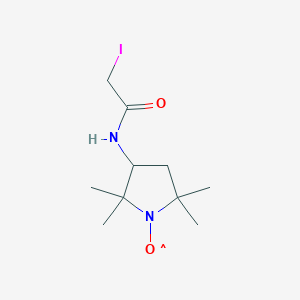

3-(2-Iodoacetamido)-PROXYL

Vue d'ensemble

Description

3-(2-Iodoacetamido)-PROXYL is a chemical compound that is used in various biochemical applications . It is often used as a reagent for protein modification and alkylation .

Synthesis Analysis

The synthesis of 3-(2-Iodoacetamido)-PROXYL involves the addition of 4-(2-Iodoacetamido)-TEMPO to a purified peptide in pure water, with the pH adjusted to 7.0 .

Molecular Structure Analysis

3-(2-Iodoacetamido)-propanoic acid, which is structurally similar to 3-(2-Iodoacetamido)-PROXYL, contains a total of 17 bonds; 9 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .

Applications De Recherche Scientifique

Enzyme Metabolism

Application Summary

“3-(2-Iodoacetamido)-PROXYL” is used in the detection of enzymes that metabolize phosphates and polyphosphates . It’s particularly useful in studying the metabolism of phosphate esters, which cells utilize as enzyme substrates, second messengers, membrane structural components, and vital energy reservoirs .

Methods of Application

The application involves the use of fluorogenic, chemiluminescent, and chromogenic substrates for phosphatases, as well as reagents to measure the activity of enzymes such as ATPases, GTPases, DNA and RNA polymerases, and paraoxonase . A similar compound, 7-diethylamino-3-(((2-iodoacetamido)ethyl)amino)carbonyl)coumarin (IDCC), has been used as a fluorescent sensor of the phosphorylation state of the kinase and to monitor purine nucleoside diphosphate concentrations in real time .

Results or Outcomes

The use of “3-(2-Iodoacetamido)-PROXYL” and similar compounds in these applications has enabled researchers to detect and measure the activity of various enzymes, providing valuable insights into cellular functions .

Structural Biology

Application Summary

In the field of structural biology, “3-(2-Iodoacetamido)-PROXYL” is used in site-directed spin labeling of proteins, a technique that’s becoming increasingly valuable . This technique is performed using nitroxides, with paramagnetic metal ions and other organic radicals gaining popularity as alternative spin centers .

Methods of Application

The application involves attaching paramagnetic probes to biomacromolecules through site-directed spin labeling . This approach is based on the introduction of small spin-bearing molecules at specific and strategically placed sites within the native diamagnetic system .

Results or Outcomes

The use of “3-(2-Iodoacetamido)-PROXYL” in site-directed spin labeling has provided structural insights into proteins and nucleic acids . It’s often combined with other biophysical methods, including X-ray crystallography, cryo-electron microscopy, or Nuclear Magnetic Resonance (NMR) spectroscopy .

Bioconjugation in Biomedical Applications

Application Summary

“3-(2-Iodoacetamido)-PROXYL” is used in the field of biomedical applications, specifically in bioconjugation . This involves attaching a fluorophore to a biomolecule for various biological and medicinal problems .

Methods of Application

The application involves the synthesis of water-soluble trans-AB-porphyrins, where each porphyrin bears a diphosphonate-terminated swallowtail group and an iodoacetamido group . The iodoacetamide provides a sulfhydryl-reactive site for bioconjugation .

Results or Outcomes

The use of “3-(2-Iodoacetamido)-PROXYL” in bioconjugation has made this molecular design quite attractive for a range of biomedical applications . It offers a large spacing between the main absorption and fluorescence features, and a long singlet excited-state lifetime .

Inhibition of Glycolysis

Application Summary

“3-(2-Iodoacetamido)-PROXYL” is used in the field of biochemistry, specifically in the inhibition of glycolysis . It’s known for its ability to irreversibly inhibit the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) .

Methods of Application

The application involves the use of “3-(2-Iodoacetamido)-PROXYL” to inhibit GAPDH, a key enzyme in the glycolytic pathway .

Results or Outcomes

The use of “3-(2-Iodoacetamido)-PROXYL” in the inhibition of glycolysis has provided valuable insights into cellular metabolism . It’s particularly useful in studying the consequences of a treatment with such thiol reagents on the glutathione (GSH) .

Fluorescence Detection

Application Summary

“3-(2-Iodoacetamido)-PROXYL” is used in the field of fluorescence detection . This involves the use of fluorescein diphosphate (FDP), which is perhaps the most sensitive fluorogenic phosphatase substrate available .

Methods of Application

The application involves the use of FDP, which is hydrolyzed to fluorescein . The colorless and nonfluorescent FDP reagent exhibits superior spectral properties when hydrolyzed .

Results or Outcomes

The use of “3-(2-Iodoacetamido)-PROXYL” in fluorescence detection has provided detection limits at least 50 times lower than those obtained with the chromogenic 4-nitrophenyl phosphate .

Pulse Dipolar Electron Paramagnetic Resonance Spectroscopy

Application Summary

In the field of structural biology, “3-(2-Iodoacetamido)-PROXYL” is used in pulse dipolar electron paramagnetic resonance spectroscopy (PDS) . This technique is becoming increasingly valuable in structural biology .

Methods of Application

The application involves the use of spectroscopically orthogonal spin labeling using different types of labels . This potentially increases the information content available from a single sample .

Results or Outcomes

The use of “3-(2-Iodoacetamido)-PROXYL” in PDS has provided structural insights into proteins and nucleic acids . It’s often combined with other biophysical methods, including X-ray crystallography, cryo-electron microscopy, or Nuclear Magnetic Resonance (NMR) spectroscopy .

Orientations Futures

Propriétés

InChI |

InChI=1S/C10H18IN2O2/c1-9(2)5-7(12-8(14)6-11)10(3,4)13(9)15/h7H,5-6H2,1-4H3,(H,12,14) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIGMSGDHDTSFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(N1[O])(C)C)NC(=O)CI)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80949807 | |

| Record name | {3-[(1-Hydroxy-2-iodoethylidene)amino]-2,2,5,5-tetramethylpyrrolidin-1-yl}oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80949807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Iodoacetamido)-PROXYL | |

CAS RN |

27048-01-7 | |

| Record name | 3-(2-Iodoacetamido)-2,2,5,5-tetramethyl-1-pyrrolidinyloxyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027048017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {3-[(1-Hydroxy-2-iodoethylidene)amino]-2,2,5,5-tetramethylpyrrolidin-1-yl}oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80949807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

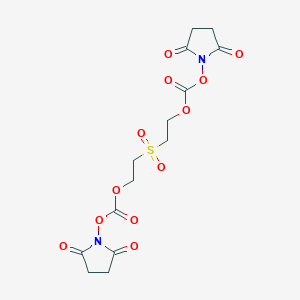

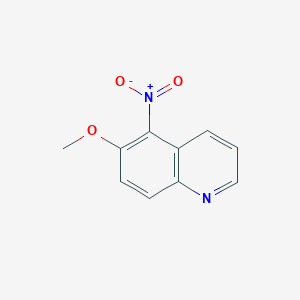

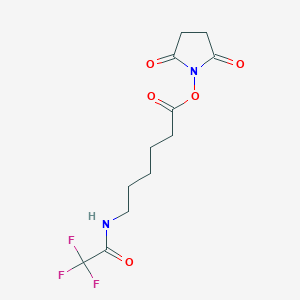

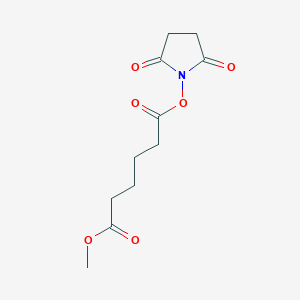

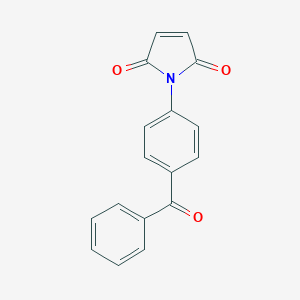

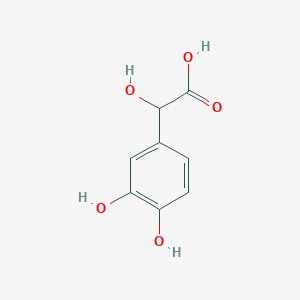

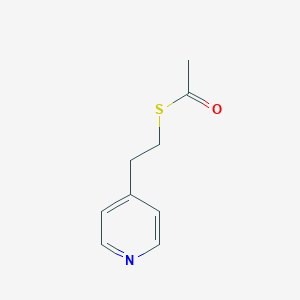

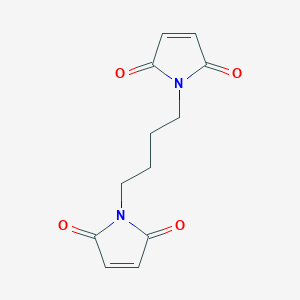

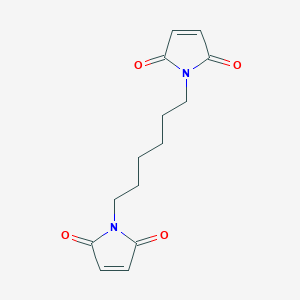

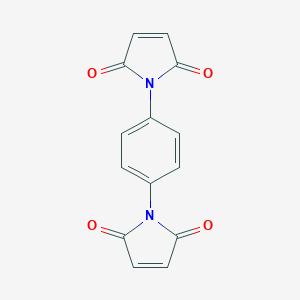

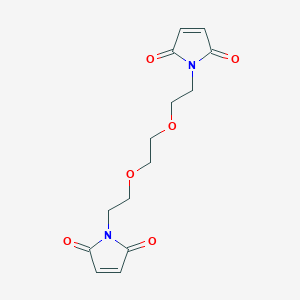

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione](/img/structure/B14172.png)

![1-[Pyrrol-1-YL-2,5-dione-methoxymethyl]-pyrrole-2,5-dione](/img/structure/B14173.png)